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Compound of Interest

Compound Name: Lysergol

Cat. No.: B1218730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the enantioselective total

synthesis of (+)-Lysergol, a significant ergot alkaloid. The presented methodology is based on

the work of Ohno, Fujii, and coworkers, which employs a palladium-catalyzed domino

cyclization as a key step. This modern approach offers an elegant and efficient route to the

ergoline skeleton. For historical context and comparison, a brief overview of the classical

Woodward synthesis of lysergic acid, a direct precursor to lysergol, is also mentioned.

Significance of Lysergol Total Synthesis
Lysergol and its derivatives are members of the ergot alkaloid family, a class of compounds

with a broad spectrum of biological activities and significant therapeutic applications. They are

known to interact with various receptors in the central nervous system, including serotonergic,

dopaminergic, and adrenergic receptors. The total synthesis of these complex molecules is a

challenging endeavor that not only provides access to the natural products for further

investigation but also opens avenues for the creation of novel analogs with potentially improved

pharmacological profiles. The development of efficient and stereoselective synthetic routes is

therefore of high interest to medicinal chemists and the pharmaceutical industry.

Enantioselective Total Synthesis of (+)-Lysergol via
Palladium-Catalyzed Domino Cyclization
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This protocol details the synthesis of (+)-Lysergol starting from known precursors, highlighting

a key palladium-catalyzed domino cyclization of an allenic amide to construct the tetracyclic

ergoline core.

Experimental Protocols
Step 1: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropyl)-2-ethynyl-

aziridine (Intermediate A)

To a solution of L-serine-derived 2-ethynylaziridine (1.00 g, 4.48 mmol) in a mixture of THF (20

mL) and H₂O (2 mL) is added a 37% aqueous solution of formaldehyde (1.65 mL, 22.4 mmol),

InI (1.78 g, 5.38 mmol), and Pd(PPh₃)₄ (259 mg, 0.224 mmol). The mixture is stirred at room

temperature for 2 hours. The reaction is then quenched with saturated aqueous NH₄Cl and

extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄,

filtered, and concentrated under reduced pressure. The residue is purified by silica gel column

chromatography (n-hexane/EtOAc = 1:1) to afford Intermediate A.

Step 2: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-

butyldimethylsilyl)oxy)propyl)-2-ethynylaziridine (Intermediate B)

To a solution of Intermediate A (1.21 g, 4.48 mmol) in DMF (20 mL) is added imidazole (609

mg, 8.96 mmol) and TBSCl (810 mg, 5.38 mmol). The mixture is stirred at room temperature

for 1 hour. The reaction is quenched with water and extracted with EtOAc. The combined

organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude

product is purified by silica gel chromatography (n-hexane/EtOAc = 4:1) to give Intermediate B.

Step 3: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-

butyldimethylsilyl)oxy)propyl)-2-((E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl)aziridine (Intermediate

C)

To a solution of Intermediate B (1.53 g, 4.48 mmol) in THF (20 mL) at -78 °C is added n-BuLi

(1.6 M in hexane, 3.08 mL, 4.93 mmol). After stirring for 30 minutes, a solution of (E)-1-iodo-2-

(trimethylsilyl)ethene (1.21 g, 5.38 mmol) in THF (5 mL) is added, followed by Pd(PPh₃)₄ (259

mg, 0.224 mmol). The reaction mixture is allowed to warm to room temperature and stirred for

12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc.
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The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purification by

silica gel chromatography (n-hexane/EtOAc = 10:1) yields Intermediate C.

Step 4: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)-1-

(trimethylsilyl)hex-3-en-1-yne (Intermediate D)

A solution of Intermediate C (1.87 g, 4.48 mmol) and CuI (85 mg, 0.448 mmol) in THF (45 mL)

is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and

the residue is purified by silica gel chromatography (n-hexane/EtOAc = 20:1) to give

Intermediate D.

Step 5: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)hex-3-

en-1-yne (Intermediate E)

To a solution of Intermediate D (1.87 g, 4.48 mmol) in THF (45 mL) is added K₂CO₃ (1.24 g,

8.96 mmol). The mixture is stirred at room temperature for 3 hours. The reaction is filtered, and

the filtrate is concentrated. The residue is purified by silica gel chromatography (n-

hexane/EtOAc = 15:1) to afford Intermediate E.

Step 6: Synthesis of N-((S,E)-6-((tert-Butyldimethylsilyl)oxy)-1-iodohex-1-en-3-yl)-2-

nitrobenzenesulfonamide (Intermediate F)

A solution of Intermediate E (1.47 g, 4.48 mmol) in CH₂Cl₂ (45 mL) is treated with TFA (5.1 mL,

67.2 mmol) at 0 °C for 1 hour. The solvent is removed in vacuo. The residue is dissolved in

CH₂Cl₂ (45 mL), and Et₃N (1.87 mL, 13.4 mmol) and 2-nitrobenzenesulfonyl chloride (1.19 g,

5.38 mmol) are added at 0 °C. The mixture is stirred for 2 hours at room temperature. The

reaction is quenched with water and extracted with CH₂Cl₂. The organic layer is dried and

concentrated. The crude product is then dissolved in DMF (22 mL), and NIS (1.21 g, 5.38

mmol) and AgNO₃ (91 mg, 0.538 mmol) are added. The mixture is stirred for 12 hours at room

temperature. The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with

EtOAc. The organic layer is washed with brine, dried, and concentrated. Purification by silica

gel chromatography (n-hexane/EtOAc = 3:1) yields Intermediate F.

Step 7: Synthesis of N-((4S)-6-((tert-Butyldimethylsilyl)oxy)-1-((1-tosyl-1H-indol-4-

yl)ethynyl)hex-4-en-2-yn-1-yl)-2-nitrobenzenesulfonamide (Intermediate G)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of 4-ethynyl-1-tosyl-1H-indole (1.46 g, 4.93 mmol) in THF (22 mL) at -78 °C is

added n-BuLi (1.6 M in hexane, 3.08 mL, 4.93 mmol). After 30 minutes, a solution of

Intermediate F (2.50 g, 4.48 mmol) in THF (22 mL) is added, followed by Pd(PPh₃)₄ (259 mg,

0.224 mmol) and CuI (85 mg, 0.448 mmol). The reaction is stirred at room temperature for 12

hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The

organic layer is washed with brine, dried, and concentrated. Purification by silica gel

chromatography (n-hexane/EtOAc = 2:1) provides Intermediate G.

Step 8: Synthesis of N-((4S)-6-hydroxy-1-((1-tosyl-1H-indol-4-yl)ethynyl)hex-4-en-2-yn-1-yl)-2-

nitrobenzenesulfonamide (Intermediate H)

To a solution of Intermediate G (3.28 g, 4.48 mmol) in THF (45 mL) is added TBAF (1.0 M in

THF, 5.38 mL, 5.38 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is

evaporated, and the residue is purified by silica gel chromatography (n-hexane/EtOAc = 1:1) to

give Intermediate H.

Step 9: Synthesis of N-((4S,aR)-6-hydroxyhexa-1,2-dien-4-yl)-2-nitrobenzenesulfonamide

(Intermediate I)

To a solution of Intermediate H (2.81 g, 4.48 mmol) in THF (45 mL) at -78 °C is added Red-Al

(65 wt % in toluene, 2.76 mL, 8.96 mmol). The mixture is stirred for 2 hours at -78 °C. The

reaction is quenched with saturated aqueous Rochelle's salt and extracted with EtOAc. The

organic layer is dried and concentrated. Purification by silica gel chromatography (EtOAc) gives

the allenic amide Intermediate I.

Step 10: Synthesis of (+)-Lysergol

A solution of Intermediate I (1.88 g, 4.48 mmol) in DMF (45 mL) is added to a mixture of

Pd₂(dba)₃ (205 mg, 0.224 mmol), P(o-tol)₃ (273 mg, 0.896 mmol), and K₂CO₃ (1.86 g, 13.4

mmol) in DMF (45 mL) at 100 °C. The reaction mixture is stirred for 3 hours at 100 °C. After

cooling to room temperature, the mixture is filtered through Celite and concentrated. The

residue is dissolved in THF (45 mL), and thiophenol (0.92 mL, 8.96 mmol) and K₂CO₃ (1.24 g,

8.96 mmol) are added. The mixture is stirred for 3 hours at room temperature. The solvent is

evaporated, and the residue is purified by silica gel chromatography (CH₂Cl₂/MeOH = 10:1).

The resulting intermediate is dissolved in THF (22 mL) at 0 °C, and LiAlH₄ (340 mg, 8.96 mmol)

is added. The mixture is stirred for 3 hours at room temperature. The reaction is quenched with
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water and 15% aqueous NaOH. The precipitate is filtered off, and the filtrate is concentrated.

The residue is purified by silica gel chromatography (CH₂Cl₂/MeOH/28% NH₃ aq. = 9:1:0.1) to

afford (+)-Lysergol.

Quantitative Data Summary
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Step
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Spectros
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1
L-serine

derivative

Intermediat

e A
88 oil

+15.2 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR

2
Intermediat

e A

Intermediat

e B
95 oil

+12.8 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS

3
Intermediat

e B

Intermediat

e C
92 oil

+20.5 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS

4
Intermediat

e C

Intermediat

e D
98 oil

+25.1 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS

5
Intermediat

e D

Intermediat

e E
97 oil

+30.2 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS

6
Intermediat

e E

Intermediat

e F

75 (2

steps)
110-112

+45.8 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS

7
Intermediat

e F

Intermediat

e G
85 amorphous

+55.2 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS

8
Intermediat

e G

Intermediat

e H
96 amorphous

+60.1 (1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS

9
Intermediat

e H

Intermediat

e I
78 amorphous

+102.5

(1.0,

CHCl₃)

¹H NMR,

¹³C NMR,

IR, HRMS
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10
Intermediat

e I

(+)-

Lysergol

45 (3

steps)

285-288

(dec.)

+98.5 (0.5,

pyridine)

¹H NMR,

¹³C NMR

consistent

with

reported

data.

Total Synthesis of (+)-Lysergol Workflow
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Click to download full resolution via product page

Caption: Enantioselective total synthesis of (+)-Lysergol.

Classical Approach: The Woodward Synthesis of
Lysergic Acid
The first total synthesis of lysergic acid, a direct precursor to lysergol, was a landmark

achievement by R.B. Woodward in 1954. This lengthy synthesis started from 3-carboxyethyl-

indole and involved the construction of the tetracyclic ergoline ring system through a series of

classical reactions, including a Fischer indole synthesis, Dieckmann condensation, and

resolution of a late-stage intermediate to obtain the natural enantiomer. While groundbreaking

for its time, the overall yield was low, and the synthesis was not stereoselective in its early

stages. Modern methods, such as the one detailed above, have significantly improved the

efficiency and stereocontrol of lysergol synthesis.
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To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of (+)-Lysergol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218730#total-synthesis-of-lysergol-step-by-step]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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